molecular formula C11H14N4O2S2 B5883866 isonicotinaldehyde N-(1,1-dioxidotetrahydro-3-thienyl)thiosemicarbazone

isonicotinaldehyde N-(1,1-dioxidotetrahydro-3-thienyl)thiosemicarbazone

Cat. No. B5883866
M. Wt: 298.4 g/mol
InChI Key: CBKXCUCWYQIVQI-NTUHNPAUSA-N
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Description

Isonicotinaldehyde N-(1,1-dioxidotetrahydro-3-thienyl)thiosemicarbazone, also known as Dp44mT, is a synthetic compound that has gained attention in the scientific community for its potential use in cancer treatment. Dp44mT belongs to the class of thiosemicarbazones, which are organic compounds that have shown promising results in inhibiting cancer cell growth.

Mechanism of Action

The mechanism of action of isonicotinaldehyde N-(1,1-dioxidotetrahydro-3-thienyl)thiosemicarbazone involves the inhibition of ribonucleotide reductase, an enzyme that is essential for DNA synthesis and cell proliferation. isonicotinaldehyde N-(1,1-dioxidotetrahydro-3-thienyl)thiosemicarbazone also induces apoptosis, or programmed cell death, in cancer cells. Additionally, isonicotinaldehyde N-(1,1-dioxidotetrahydro-3-thienyl)thiosemicarbazone has been shown to inhibit angiogenesis, the process by which tumors develop new blood vessels to support their growth.
Biochemical and Physiological Effects:
isonicotinaldehyde N-(1,1-dioxidotetrahydro-3-thienyl)thiosemicarbazone has been shown to affect several biochemical and physiological processes in cancer cells. It induces DNA damage and activates stress response pathways, leading to cell death. isonicotinaldehyde N-(1,1-dioxidotetrahydro-3-thienyl)thiosemicarbazone also affects iron metabolism, which is essential for cancer cell survival. Furthermore, isonicotinaldehyde N-(1,1-dioxidotetrahydro-3-thienyl)thiosemicarbazone has been shown to modulate the immune system, leading to enhanced antitumor activity.

Advantages and Limitations for Lab Experiments

The advantages of using isonicotinaldehyde N-(1,1-dioxidotetrahydro-3-thienyl)thiosemicarbazone in lab experiments include its potent cytotoxic effects on cancer cells and its ability to inhibit tumor growth in animal models. isonicotinaldehyde N-(1,1-dioxidotetrahydro-3-thienyl)thiosemicarbazone is also relatively easy to synthesize and can be obtained in large quantities. However, isonicotinaldehyde N-(1,1-dioxidotetrahydro-3-thienyl)thiosemicarbazone has some limitations, including its potential toxicity to normal cells and its limited solubility in water, which can affect its bioavailability.

Future Directions

There are several future directions for research on isonicotinaldehyde N-(1,1-dioxidotetrahydro-3-thienyl)thiosemicarbazone. One area of interest is the development of more potent analogs of isonicotinaldehyde N-(1,1-dioxidotetrahydro-3-thienyl)thiosemicarbazone that can overcome its limitations. Another area of research is the identification of biomarkers that can predict the response of cancer cells to isonicotinaldehyde N-(1,1-dioxidotetrahydro-3-thienyl)thiosemicarbazone treatment. Furthermore, the combination of isonicotinaldehyde N-(1,1-dioxidotetrahydro-3-thienyl)thiosemicarbazone with other anticancer agents is an area of active research. Lastly, the development of targeted drug delivery systems for isonicotinaldehyde N-(1,1-dioxidotetrahydro-3-thienyl)thiosemicarbazone can enhance its efficacy and reduce its toxicity to normal cells.
Conclusion:
In conclusion, isonicotinaldehyde N-(1,1-dioxidotetrahydro-3-thienyl)thiosemicarbazone is a promising compound that has shown potent cytotoxic effects on cancer cells and has the potential for use in cancer treatment. Its mechanism of action involves the inhibition of ribonucleotide reductase, induction of apoptosis, and inhibition of angiogenesis. While isonicotinaldehyde N-(1,1-dioxidotetrahydro-3-thienyl)thiosemicarbazone has some limitations, including its potential toxicity to normal cells, its future directions for research hold great promise for the development of novel cancer therapies.

Synthesis Methods

Isonicotinaldehyde N-(1,1-dioxidotetrahydro-3-thienyl)thiosemicarbazone can be synthesized using a multistep reaction process that involves the condensation of isonicotinaldehyde and thiosemicarbazide followed by oxidation with hydrogen peroxide. The final product is obtained by treating the intermediate compound with sulfuric acid. The synthesis of isonicotinaldehyde N-(1,1-dioxidotetrahydro-3-thienyl)thiosemicarbazone is relatively simple and can be performed in a laboratory setting.

Scientific Research Applications

Isonicotinaldehyde N-(1,1-dioxidotetrahydro-3-thienyl)thiosemicarbazone has been extensively studied for its potential use in cancer treatment. Several studies have shown that isonicotinaldehyde N-(1,1-dioxidotetrahydro-3-thienyl)thiosemicarbazone has potent cytotoxic effects on various cancer cell lines, including breast cancer, prostate cancer, and leukemia. isonicotinaldehyde N-(1,1-dioxidotetrahydro-3-thienyl)thiosemicarbazone has also been shown to inhibit tumor growth in animal models.

properties

IUPAC Name

1-(1,1-dioxothiolan-3-yl)-3-[(E)-pyridin-4-ylmethylideneamino]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O2S2/c16-19(17)6-3-10(8-19)14-11(18)15-13-7-9-1-4-12-5-2-9/h1-2,4-5,7,10H,3,6,8H2,(H2,14,15,18)/b13-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBKXCUCWYQIVQI-NTUHNPAUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1NC(=S)NN=CC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CS(=O)(=O)CC1NC(=S)N/N=C/C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(pyridin-4-ylmethylidene)hydrazinecarbothioamide

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